molecular formula C22H15F2NO4 B15002963 2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B15002963
M. Wt: 395.4 g/mol
InChI Key: YDQJMAMVBBLVTD-UHFFFAOYSA-N
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Description

2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with an appropriate amine derivative. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. For instance, the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline has been reported to yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to the presence of the benzodioxin ring and the specific arrangement of fluorine atoms

Properties

Molecular Formula

C22H15F2NO4

Molecular Weight

395.4 g/mol

IUPAC Name

2-fluoro-N-[7-(3-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15F2NO4/c23-14-5-3-4-13(10-14)21(26)16-11-19-20(29-9-8-28-19)12-18(16)25-22(27)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

YDQJMAMVBBLVTD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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